3-Ethoxy-4-hydroxy-5-nitrobenzonitrile
Description
3-Ethoxy-4-hydroxy-5-nitrobenzonitrile is a substituted benzonitrile derivative featuring ethoxy, hydroxy, and nitro functional groups on an aromatic ring. Its molecular structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The ethoxy group provides lipophilicity, the nitro group enhances electron-withdrawing effects, and the hydroxy group enables hydrogen bonding.
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
3-ethoxy-4-hydroxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H8N2O4/c1-2-15-8-4-6(5-10)3-7(9(8)12)11(13)14/h3-4,12H,2H2,1H3 |
InChI Key |
UASRAAQJUZPMJY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C#N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde (CAS 178686-24-3)
- Key Difference : Replaces the nitrile (-CN) group with an aldehyde (-CHO).
- Impact : Aldehydes are more reactive toward nucleophilic addition (e.g., forming Schiff bases) compared to nitriles, which are typically hydrolyzed to carboxylic acids under harsh conditions. This makes the aldehyde derivative more suitable for condensation reactions in synthetic chemistry .
- Molecular Weight : 211.17 g/mol (vs. ~211–289 g/mol for nitrile analogs).
3-Bromo-5-ethoxy-4-hydroxybenzonitrile (CAS 330462-57-2)
- Key Difference: Substitutes nitro (-NO₂) with bromine (-Br).
- Impact: Bromine’s electronegativity is lower than nitro, reducing electron-withdrawing effects. This compound is noted for biological activity in pharmaceutical research .
- Molecular Formula: C₉H₇BrNO₂ (MW: 257.07 g/mol).
3-Ethoxy-4-hydroxy-5-iodobenzonitrile (CAS 330462-58-3)
- Key Difference : Replaces nitro with iodine (-I).
- This property is critical in materials science for designing supramolecular assemblies .
- Molecular Weight : 289 g/mol (significantly higher than nitro analog).
Substituent Position and Electronic Effects
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 178686-24-3)
- Key Difference : Methoxy (-OCH₃) instead of ethoxy (-OC₂H₅).
- The nitro group at position 5 enhances acidity of the para-hydroxy group via resonance withdrawal .
3-Ethyl-4-hydroxy-5-methylbenzonitrile (CAS 4909-95-9)
- Key Difference : Lacks nitro/ethoxy; features ethyl (-C₂H₅) and methyl (-CH₃) groups.
- Impact : Reduced electron-withdrawing effects result in lower acidity of the hydroxy group. Simpler substituents may simplify synthesis, as evidenced by seven reported synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
